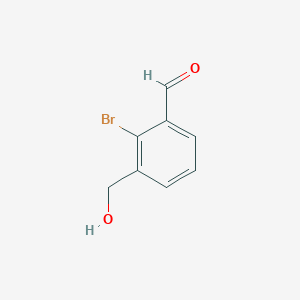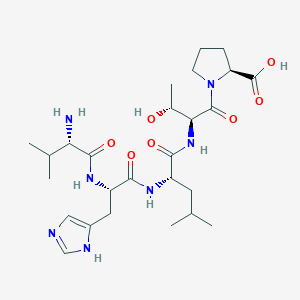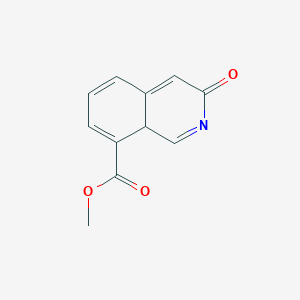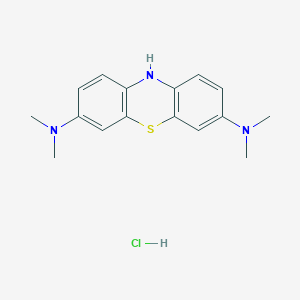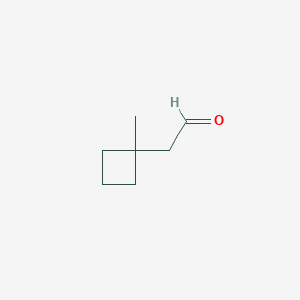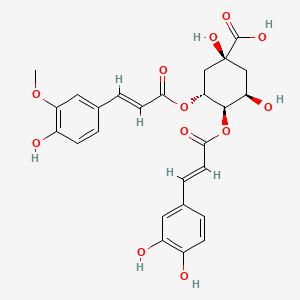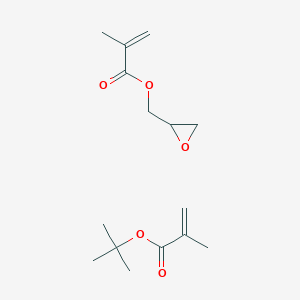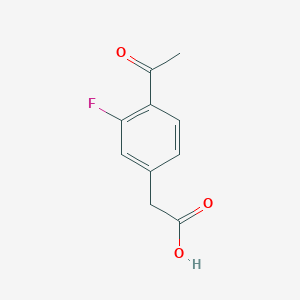
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, cyanomethyl, and difluoromethyl groups are introduced through various substitution reactions. For example, tert-butyl groups can be introduced using tert-butyl halides in the presence of a base.
Final Assembly: The final product is obtained by coupling the intermediate compounds under specific reaction conditions, such as using catalysts and solvents that facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group using reagents like sodium azide or sodium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-butyl-1-methylcyclohexane: Similar in having a tert-butyl group but differs in the ring structure and other substituents.
tert-Butyl ethyl malonate: Shares the tert-butyl and ethyl groups but has a different core structure.
Uniqueness
1-tert-butyl 3-Ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate is unique due to its combination of functional groups and the presence of the difluoropiperidine ring, which imparts specific chemical and physical properties not found in similar compounds.
Propriétés
Formule moléculaire |
C15H22F2N2O4 |
|---|---|
Poids moléculaire |
332.34 g/mol |
Nom IUPAC |
1-O-tert-butyl 3-O-ethyl 3-(cyanomethyl)-4,4-difluoropiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C15H22F2N2O4/c1-5-22-11(20)14(6-8-18)10-19(9-7-15(14,16)17)12(21)23-13(2,3)4/h5-7,9-10H2,1-4H3 |
Clé InChI |
VAENFZJIMIXIPC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CN(CCC1(F)F)C(=O)OC(C)(C)C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-ethyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12338997.png)
![Cyclohexanecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338998.png)
![1-[(Isocyanomethyl)sulfonyl]butane](/img/structure/B12339018.png)
